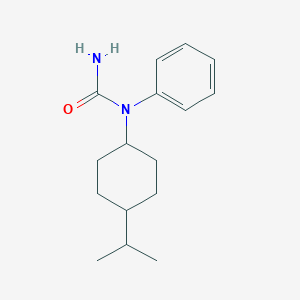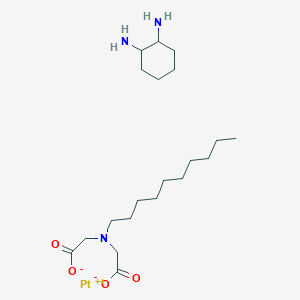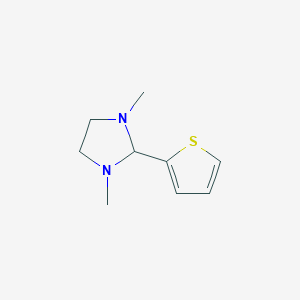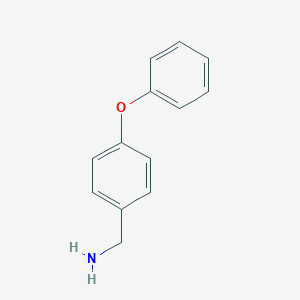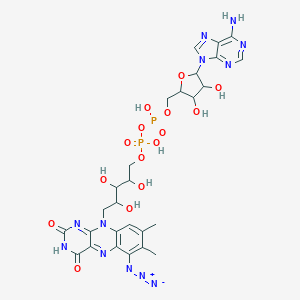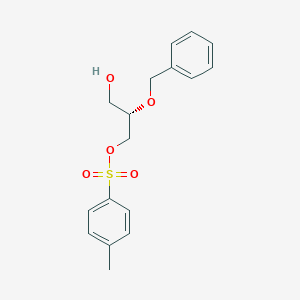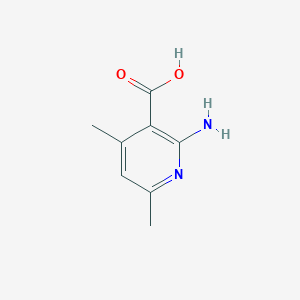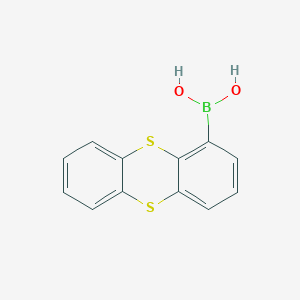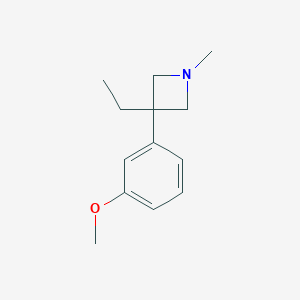
3-Azido-7-hidroxicumarina
Descripción general
Descripción
3-Azido-7-hydroxycoumarin (3-AHC) is a chemical compound belonging to the coumarin family of compounds. It is a colorless, crystalline solid with a molecular weight of 169.15 g/mol. It is soluble in water and has a melting point of 60-62 °C. 3-AHC is a synthetic compound that has been used in a variety of scientific research applications, including as a fluorescent probe for imaging and as an inhibitor of certain enzymes.
Aplicaciones Científicas De Investigación
Etiquetado fluorescente de biomoléculas
3-Azido-7-hidroxicumarina: es un cromóforo activo en UV ideal para fines de imagen después de la conjugación a biomoléculas . Emite fluorescencia solo después de la reacción click, que expande su sistema electrónico, asegurando así que no haya señal de fondo del compuesto no reaccionado. Esta propiedad la hace muy valiosa para el etiquetado fluorescente en diversos estudios biológicos.
Funcionalización de nanopartículas de ácido nucleico
En el campo de la nanotecnología de ácidos nucleicos, This compound se puede utilizar para la funcionalización de nanopartículas de ácidos nucleicos . Permite la bioconjugación efectiva y rápida de oligonucleótidos de ADN de molécula pequeña, lo cual es crucial para el desarrollo de sistemas de administración de fármacos y aplicaciones terapéuticas.
Imagen de células vivas
Este compuesto es adecuado para la imagen de células vivas debido a su capacidad de emitir fluorescencia intensa después de formar triazoles en el sitio de las biomoléculas modificadas con alquinos . Se puede utilizar para etiquetar ADN en células proliferantes, proporcionando una herramienta poderosa para que los investigadores observen y estudien los procesos celulares en tiempo real.
Detección de patógenos transmitidos por alimentos
This compound: se ha utilizado para el etiquetado de metabolitos espacialmente restringido y la detección de patógenos transmitidos por alimentos . Su capacidad de producir un producto fluorescente tras la reacción la convierte en una excelente opción para identificar y rastrear la presencia de microorganismos nocivos en los productos alimenticios.
Solubilidad y administración de moléculas de fármacos
La conjugación de fármacos de molécula pequeña a oligómeros de ácido nucleico utilizando This compound aborda el desafío de la solubilidad y la administración ineficiente de moléculas de fármacos en las células . Esta aplicación es particularmente significativa en el desarrollo de nuevas estrategias terapéuticas.
Estudios de permeabilidad de la membrana celular
Debido a su alta permeabilidad a la membrana celular, This compound se utiliza para rastrear compuestos biológicos unidos dentro de células vivas . Esta aplicación es vital para comprender el tráfico intracelular y la distribución de diversas moléculas biológicas.
Mecanismo De Acción
Target of Action
The primary target of 3-Azido-7-hydroxycoumarin are alkyne-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cellular structure, function, and regulation.
Mode of Action
3-Azido-7-hydroxycoumarin operates through a process known as the ‘click’ reaction . It reacts with azide derivatives of biological molecules (such as sugars, lipids, etc.) that contain an alkyne or cyclooctene derivative . This reaction results in the formation of triazoles at the site of alkyne-modified biomolecules .
Biochemical Pathways
The ‘click’ reaction utilized by 3-Azido-7-hydroxycoumarin affects the biochemical pathways involving azide derivatives of biological molecules . The downstream effects of this interaction include the tracing of linked biological compounds inside living cells .
Pharmacokinetics
It is noted that the compound is highly permeable to cell membranes and tissues , which suggests efficient absorption and distribution within biological systems.
Result of Action
The result of the ‘click’ reaction is that the initially quenched azide dye becomes highly fluorescent . This fluorescence allows for the visualization of the linked biological compounds inside living cells .
Safety and Hazards
Direcciones Futuras
3-Azido-7-hydroxycoumarin is ideal for imaging purposes after conjugation to biomolecules . It has potential applications in the field of food, metal ion detection, and biomolecular detection . It can be used for the detection of propargyl fluoxamine in pesticide residues in vegetables and water samples, copper ions in blood, and detection of DNA mutation sequence .
Análisis Bioquímico
Biochemical Properties
3-Azido-7-hydroxycoumarin utilizes the reaction of azide derivatives of biological molecules (such as sugars, lipids, etc.) with a fluorescent alkyne or cyclooctene derivative . This reaction allows it to trace the linked biological compounds inside living cells .
Cellular Effects
3-Azido-7-hydroxycoumarin is highly permeable to cell membranes and tissues . It can be used to trace the linked biological compounds inside living cells . The detection agent employs a quenched azide dye that becomes highly fluorescent after the Click reaction when it forms triazoles at the site of alkyne modified biomolecules .
Molecular Mechanism
The molecular mechanism of 3-Azido-7-hydroxycoumarin involves the reaction of azide derivatives of biological molecules with a fluorescent alkyne or cyclooctene derivative . This reaction results in the formation of triazoles at the site of alkyne modified biomolecules . The detection agent employs a quenched azide dye that becomes highly fluorescent after the Click reaction .
Transport and Distribution
3-Azido-7-hydroxycoumarin is highly permeable to cell membranes and tissues
Propiedades
IUPAC Name |
3-azido-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNQKVCZCNJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648782 | |
| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
817638-68-9 | |
| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azido-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Azido-7-hydroxycoumarin itself does not directly interact with a biological target. Instead, it acts as a fluorogenic probe in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. [, , , , , , , , , , , , , , , , , , , ] This reaction forms a stable, fluorescent 1,2,3-triazole conjugate with an alkyne-modified biomolecule. [, , , , , , , , , , , , , , , ] The downstream effect is a significant increase in fluorescence, allowing for visualization or quantification of the target molecule. [, , , , , , , , , , , , , , , , , , , ]
A: * Molecular Formula: C9H5N3O3* Molecular Weight: 203.15 g/mol* Spectroscopic Data: 3-Azido-7-hydroxycoumarin is practically non-fluorescent before the click reaction. [, , ] After forming the triazole conjugate, strong fluorescence is observed. The exact excitation and emission wavelengths depend on the coupled alkyne molecule.
A: 3-Azido-7-hydroxycoumarin has been successfully used in various biological applications, demonstrating compatibility with cells, proteins, and DNA. [, , , , , , , , , , , , , , , , , , , ] While specific stability studies are limited in the provided research, its successful application in various contexts suggests reasonable stability under standard laboratory conditions.
A: 3-Azido-7-hydroxycoumarin itself is not a catalyst. It serves as a reagent in the CuAAC click reaction, which is catalyzed by Copper(I). [, , , , , , , , , , , , , , , , , , , ] The reaction is highly selective for alkynes in the presence of other functional groups found in biomolecules. Applications include:
- Labeling of newly synthesized proteins: This allows for the visualization and tracking of protein synthesis and localization in cells. [, , ]
- Detection of fatty acylated proteins: Using alkyne-modified fatty acids, researchers can study protein acylation processes. []
- DNA labeling and detection: Incorporating alkyne-modified nucleotides allows for visualization of DNA in proliferating cells and other applications. [, ]
- Biosensor development: 3-Azido-7-hydroxycoumarin has been incorporated into fluorescent biosensors for detecting DNA, ATP, and copper ions. [, , , ]
ANone: While the provided research doesn't delve into detailed SAR studies, some observations can be made:
- Importance of the azide group: The azide group is essential for the CuAAC click reaction and subsequent fluorescence enhancement. [, , , , , , , , , , , , , , , , , , , ]
- Influence of conjugated molecule: The fluorescence properties of the triazole product depend on the alkyne molecule conjugated to 3-Azido-7-hydroxycoumarin. For example, conjugates with 7-deazapurine bases exhibit stronger fluorescence quenching than pyrimidine conjugates. []
ANone: The provided research primarily focuses on the application of 3-Azido-7-hydroxycoumarin. Specific details about its stability under various conditions and formulation strategies are not explicitly discussed.
A: While the provided articles don't provide a historical overview, the development of the CuAAC click reaction by Sharpless and others in the early 2000s marked a turning point for bioorthogonal chemistry. [, , , , , , , , , , , , , , , , , , , ] The use of 3-Azido-7-hydroxycoumarin as a fluorogenic probe in this reaction has since become widely adopted, enabling numerous applications in chemical biology, cell imaging, and diagnostics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



